molecular formula C22H20N4O3 B243685 2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide

2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide

Cat. No. B243685
M. Wt: 388.4 g/mol
InChI Key: OYXFSPMRYXJIMW-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide, also known as BMBMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide is not yet fully understood. However, it is believed that 2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide exerts its effects through the inhibition of enzymes involved in various biochemical pathways. This inhibition leads to the disruption of cellular processes, ultimately resulting in the desired physiological effects.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the regulation of neurotransmitters. This inhibition leads to an increase in the levels of neurotransmitters, resulting in improved cognitive function. 2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide has also been found to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide offers several advantages for lab experiments. It is easy to synthesize and exhibits excellent fluorescence properties, making it a useful tool for fluorescence imaging and sensing. However, 2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide also has some limitations. It has low solubility in water, which can limit its use in aqueous environments. Moreover, 2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide has not been extensively studied for its potential toxicity, which can pose a risk for its use in biological systems.

Future Directions

For the study of 2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide include the development of 2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide-based sensors, investigation of its potential as a therapeutic agent, and the study of its toxicity and effects on biological systems.

Synthesis Methods

2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-methyl-2-nitrobenzoic acid with 4-methoxyaniline in the presence of thionyl chloride. The resulting product is then reacted with 2-amino-4-methoxybenzophenone and sodium azide to yield 2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide.

Scientific Research Applications

2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent fluorescence properties, making it a useful tool for fluorescence imaging and sensing. 2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide has also been investigated for its potential use as a photocatalyst and in the development of organic light-emitting diodes (OLEDs). Moreover, 2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide has been explored for its potential application in the field of medicinal chemistry, particularly in drug discovery and development.

properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-methoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C22H20N4O3/c1-14-5-4-6-18(21(14)29-3)22(27)23-15-7-12-19-20(13-15)25-26(24-19)16-8-10-17(28-2)11-9-16/h4-13H,1-3H3,(H,23,27)

InChI Key

OYXFSPMRYXJIMW-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

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